The compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles are bicyclic compounds that contain a five-membered ring fused to a six-membered ring, and they are often explored for their pharmacological properties. The specific classification of N-(1H-indazol-3-yl)cyclopropanecarboxamide places it within the category of small-molecule inhibitors targeting various protein kinases, which play critical roles in cellular signaling pathways.
The synthesis of N-(1H-indazol-3-yl)cyclopropanecarboxamide typically involves several key steps:
The molecular formula of N-(1H-indazol-3-yl)cyclopropanecarboxamide is , with a molecular weight of approximately 216.24 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.24 g/mol |
IUPAC Name | N-(1H-indazol-3-yl)cyclopropanecarboxamide |
InChI Key | AXXSVTAXFAAJTE-UHFFFAOYSA-N |
The compound features an indazole ring system that contributes to its biological activity, along with a cyclopropanecarboxamide group that enhances its binding properties to target proteins.
N-(1H-indazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions:
N-(1H-indazol-3-yl)cyclopropanecarboxamide acts primarily as an ATP-competitive inhibitor of specific protein kinases. By binding to the ATP-binding site on these kinases, it prevents the phosphorylation of target proteins critical for various signaling pathways. Key targets include:
This inhibition can lead to altered cellular processes such as proliferation and survival, making it a candidate for therapeutic applications in oncology.
The physical properties of N-(1H-indazol-3-yl)cyclopropanecarboxamide include:
The chemical properties involve its reactivity with various functional groups and stability under different conditions, which are crucial for its application in drug formulation.
N-(1H-indazol-3-yl)cyclopropanecarboxamide has potential applications in:
The indazole core exists in two principal tautomeric forms: 1H-indazole (where the proton resides on N1) and 2H-indazole (proton on N2), with a third 3H-indazole form being exceptionally rare in biological contexts. Quantum chemical calculations (M06-2X, B3LYP, and MP2 levels) demonstrate that the 1H-tautomer is thermodynamically favored by 2.3–4.1 kcal/mol over the 2H-form due to greater aromatic stabilization within the bicyclic system. This energy difference translates to a >99% predominance of the 1H-tautomer under physiological conditions [6] [9].
X-ray crystallographic analyses of indazole derivatives, including N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, confirm exclusive 1H-tautomer existence in the solid state. Nuclear magnetic resonance studies (¹H, ¹³C, ¹⁵N) in solution reveal no solvent- or concentration-dependent tautomeric shifts, reinforcing the stability of the 1H-configuration even when substituted at the C5 position. This tautomeric preference critically influences molecular recognition; the 1H-indazole's hydrogen-bonding pattern (N1-H as donor, N2 as acceptor) enables bidentate interactions with biological targets, as observed in complexes with kinases and monoamine oxidase B [6] [7].
Table 1: Structural Parameters of 1H-Indazole Tautomer from Computational and Experimental Studies
Parameter | Computational Values | X-ray Crystallography Data | Biological Significance |
---|---|---|---|
N1-N2 Bond Length (Å) | 1.35 ± 0.02 | 1.34 | Facilitates bidentate H-bonding |
N1-H Bond Length (Å) | 1.01 ± 0.01 | 0.99 | Optimal H-bond donation |
Energy Difference (kcal/mol) | 2.3–4.1 | Not applicable | >99% 1H-tautomer at equilibrium |
C3-Carbonyl Bond Angle (°) | 120.5 ± 1.5 | 121.2 | Planar conjugation for amide resonance |
Indazole derivatives were historically underutilized in drug discovery due to synthetic challenges and the scarcity of natural indazole alkaloids. Only three natural products—nigellicine, nigeglanine, and nigellidine—were identified from Nigella sativa seeds prior to the 1990s [9]. The 21st century witnessed a transformative surge in indazole medicinal chemistry, driven by advances in synthetic methodologies like transition metal-catalyzed C-H amination and reductive cyclizations [2].
Patents from 2013–2017 reveal intense focus on indazole scaffolds for oncology, with niraparib (PARP inhibitor for ovarian cancer) and pazopanib (tyrosine kinase inhibitor for renal carcinoma) exemplifying clinical successes. These agents validated indazole's capacity to engage diverse enzyme classes through hinge-binding interactions. The strategic incorporation of cyclopropanecarboxamide emerged as a pivotal innovation, particularly in optimizing kinase inhibitors where the cyclopropane's high bond strength and low steric profile enhanced target affinity while mitigating metabolic deactivation. This evolution positioned N-(1H-indazol-3-yl)cyclopropanecarboxamide as a versatile pharmacophore for structure-activity relationship (SAR) explorations in multiple drug discovery programs [5] [9].
Table 2: Evolution of Indazole Derivatives in Medicinal Chemistry
Period | Key Developments | Representative Agents | Therapeutic Impact |
---|---|---|---|
Pre-2000 | Isolation of natural indazoles (e.g., nigellicine) | Nigellidine hydrobromide | Limited pharmaceutical applications |
2000–2010 | Synthetic methodologies (e.g., Pd-catalyzed cyclization) | Bendazac, Benzydamine | Anti-inflammatory agents |
2010–Present | Targeted therapies with carboxamide substituents | Niraparib, Pazopanib, SGC-AAK1-1 | Oncology kinase inhibitors, epigenetic modulators |
The cyclopropanecarboxamide moiety confers distinctive advantages in drug design, serving as a conformationally constrained bioisostere of larger alkylcarboxamides. Its 60° C-C-C bond angle induces significant ring strain (estimated ~27 kcal/mol), which enhances binding energy through forced orbital rehybridization ("cyclopropane effect"). When appended to the indazole C3-position, this substituent adopts a near-perpendicular orientation relative to the heterocyclic plane, minimizing steric clash while allowing the carbonyl oxygen to participate in critical hydrogen bonds with protein targets [4] [6].
Comparative studies of kinase inhibitors demonstrate that cyclopropanecarboxamide derivatives exhibit ~3–5-fold higher potency than their straight-chain propionamide analogs. This enhancement arises from:
In the context of N-(1H-indazol-3-yl)cyclopropanecarboxamide, HYdrogen-DEsolvation (HYDE) analyses reveal that the cyclopropyl group occupies hydrophobic enzyme pockets with high complementarity, contributing to the compound's utility as a negative control (SGC-AAK1-1N) in kinase inhibition studies. This precise spatial fit underpins its role in targeting adaptor-associated kinase 1 (AAK1) and other therapeutic targets [4] [6].
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8